molecular formula C4H5Cl3 B1195492 1,2,4-Trichlorobut-2-ene CAS No. 2431-54-1

1,2,4-Trichlorobut-2-ene

Cat. No.: B1195492
CAS No.: 2431-54-1
M. Wt: 159.44 g/mol
InChI Key: SXCATGXBSQWDDJ-UHFFFAOYSA-N
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Description

1,2,4-Trichlorobut-2-ene is an organochlorine compound with the molecular formula C₄H₅Cl₃. It is a colorless liquid with a density of 1.305 g/cm³ and a boiling point of 189.5°C at 760 mmHg . This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

1,2,4-Trichlorobut-2-ene can be synthesized through several methods. One common synthetic route involves the chlorination of butadiene. The process typically includes the liquid- or vapor-phase chlorination of butadiene to produce a mixture of 3,4-dichlorobut-1-ene and 1,4-dichlorobut-2-ene. This mixture is then isomerized and further chlorinated to yield this compound . Industrial production methods often involve the use of catalysts and controlled reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

1,2,4-Trichlorobut-2-ene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include iron (III) chloride for chlorination and sodium hydroxide for dehydrochlorination. Major products formed from these reactions include various chlorinated butenes and butadienes .

Scientific Research Applications

1,2,4-Trichlorobut-2-ene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organochlorine compounds and heterocycles.

    Biology: Research studies often utilize this compound to investigate the effects of chlorinated hydrocarbons on biological systems.

    Medicine: While not directly used in medicine, its derivatives and related compounds are studied for potential therapeutic applications.

    Industry: It is employed in the production of synthetic rubbers and other polymers.

Mechanism of Action

The mechanism of action of 1,2,4-trichlorobut-2-ene involves its interaction with various molecular targets. In chemical reactions, it acts as a substrate that undergoes transformations through electrophilic addition and substitution mechanisms. The pathways involved typically include the formation of carbocations and subsequent rearrangements or substitutions .

Comparison with Similar Compounds

1,2,4-Trichlorobut-2-ene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions.

Properties

IUPAC Name

(Z)-1,2,4-trichlorobut-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Cl3/c5-2-1-4(7)3-6/h1H,2-3H2/b4-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCATGXBSQWDDJ-RJRFIUFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=C(CCl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C(/CCl)\Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2431-54-1
Record name 1,2,4-Trichloro-2-butene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002431541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-trichlorobut-2-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.636
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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